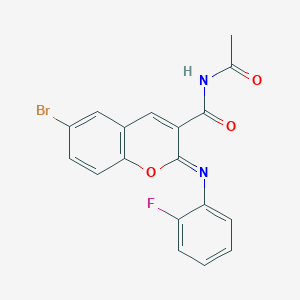
N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide, also known as ABBC, is a novel chemical compound that has gained significant attention in scientific research. ABBC belongs to the class of iminochromene derivatives and has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antitumor Activity
This compound belongs to the class of coumarin derivatives , which have been extensively studied for their antitumor properties. Coumarins and their derivatives are known to exhibit cytotoxic activity against various cancer cell lines, including liver carcinoma, leukemia, and breast cancer . The presence of the bromo and fluorophenyl groups in this compound could potentially enhance its antitumor activity, making it a valuable candidate for further research in cancer therapeutics.
Antiviral Agents
Indole derivatives, which share a similar structural motif to our compound of interest, have shown significant promise as antiviral agents . The compound’s ability to interact with viral proteins and inhibit their function could be explored, particularly in the context of RNA and DNA viruses. This could lead to the development of new treatments for viral infections.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are well-documented, and by extension, our compound may also possess such activities . Research could focus on its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Antioxidant Properties
The indole nucleus, found in related compounds, is known for its antioxidant activity . This compound could be studied for its potential to neutralize free radicals, which are implicated in various diseases and aging processes.
Antidiabetic Activity
Indole derivatives have shown potential in managing diabetes by influencing blood glucose levels and insulin sensitivity . Research into this compound could explore its utility in developing new antidiabetic medications.
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures target various receptors and enzymes in the body .
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, which can result in a therapeutic effect .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
Similar compounds have been found to have various effects, including anti-inflammatory, anticancer, and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O3/c1-10(23)21-17(24)13-9-11-8-12(19)6-7-16(11)25-18(13)22-15-5-3-2-4-14(15)20/h2-9H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVAPFFLAJWWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)
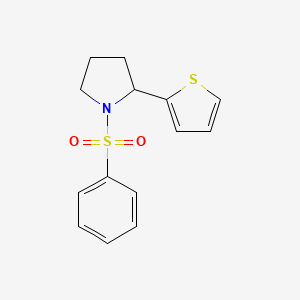
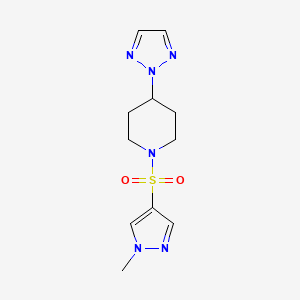
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)
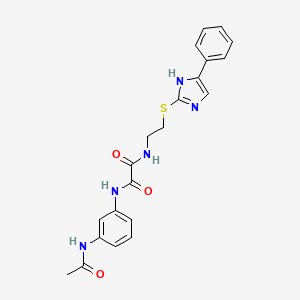
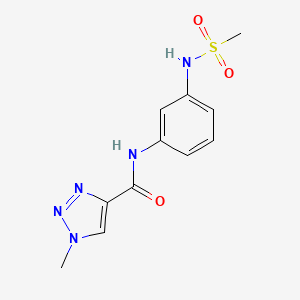
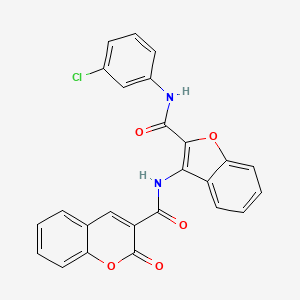


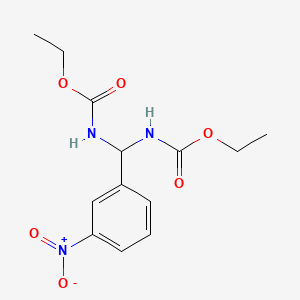

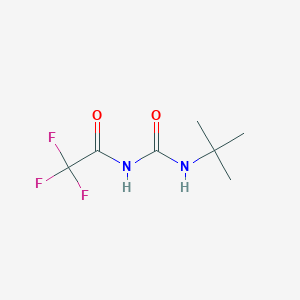
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)